Morpholine-2-carbonitrile

Descripción general

Descripción

Synthesis and Biological Evaluation

Morpholine-2-carbonitrile derivatives have been synthesized and evaluated for their potential as antitumor agents. A series of morpholinopyrimidine-5-carbonitriles demonstrated significant in vitro antitumor activity, with compound 13e showing remarkable broad-spectrum antitumor activity, inducing cell cycle arrest and apoptosis in leukemia cells .

Synthesis and Molecular Structure

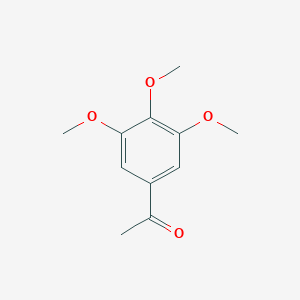

The synthesis of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile was achieved through a Strecker reaction, and its molecular structure was characterized by various spectroscopic methods and X-ray powder diffraction, confirming its crystallization in a monoclinic system .

Computational Analysis of Molecular Structure

Ab initio and density functional computations were used to investigate the molecular geometry and vibrational frequencies of 4-morpholine carbonitrile. The agreement between observed and calculated frequencies validated the computational models, and the analysis of HOMO and LUMO energies indicated charge transfer within the molecule .

Chemical Reactions and Derivatives

Morpholine-2-carbonitrile has been used as a starting material for the synthesis of various heterocyclic compounds, including morphlinotetrahydrothieno[2,3-c]isoquinolines and their derivatives, demonstrating the versatility of this compound in organic synthesis .

Photochemical Reactions

A light-induced [2 + 2] cycloaddition reaction involving 2-morpholinoacrylonitrile resulted in the selective formation of stereoisomers, showcasing the photochemical reactivity of morpholine-2-carbonitrile derivatives .

Photophysical Characterization

The photophysical properties of a morpholine derivative featuring a cyanophenyl diazenyl group were studied, revealing insights into the structure and excited-state transitions of the molecule .

Interaction with Hydrazine Hydrate

Morpholine-2-carbonitrile derivatives containing oxazole and phthalimido groups underwent reactions with hydrazine hydrate, leading to recyclization products and the formation of new heterocyclic structures .

Solvent-Free Reactions

Under solvent-free conditions, morpholine-2-carbonitrile derivatives participated in aza-Diels–Alder reactions and unexpected decyanation, highlighting the diverse reactivity of these compounds .

Aplicaciones Científicas De Investigación

-

Synthesis of Thiophene Derivatives

- Field : Medicinal Chemistry

- Application : Thiophene-based analogs, which can be synthesized using morpholine derivatives, are being explored by scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Method : The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Results : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

-

Bridged Morpholine Derivatives Fused to a Phenanthrene Ring System

- Field : Organic Chemistry

- Application : Bridged morpholine derivatives have been developed as morpholine isosteres in medicinal chemistry due to their structural similarity and lipophilicity . Unlike morpholine, bridged morpholines can be optically active .

- Method : The synthesis of these derivatives involves a three-step sequence: Voight rearrangement, stereoselective reduction of ketone, and iodine mediated cyclisation .

- Results : The NMR spectral analysis and theoretical studies show that substitution on nitrogen prefers exo-orientation, possibly to avoid steric interactions with the phenanthrene moiety .

-

MEPC in Scientific Experiments

- Field : Drug Development, Agriculture, and Industry

- Application : MEPC, which contains Morpholine-2-carbonitrile, has several applications in scientific experiments, including drug development, agriculture, and industry. It is a potential candidate for the development of anti-tumor and anti-inflammatory drugs due to its potent biological activities.

- Method : The specific methods of application or experimental procedures were not detailed in the source.

- Results : The outcomes of these applications were not specified in the source.

-

Synthesis of Pyrazole Derivatives

- Field : Medicinal Chemistry

- Application : Pyrazole-based analogs, which can be synthesized using morpholine derivatives, are being explored by scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Method : The synthesis of pyrazole derivatives involves heterocyclization of various substrates .

- Results : Pyrazole-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

-

Synthesis of Oxadiazole and Thiadiazole Derivatives

- Field : Medicinal Chemistry

- Application : Oxadiazole and Thiadiazole-based analogs, which can be synthesized using morpholine derivatives, are being explored by scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Method : The synthesis of Oxadiazole and Thiadiazole derivatives involves heterocyclization of various substrates .

- Results : Oxadiazole and Thiadiazole-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- Synthesis of Pyridine Derivatives

- Field : Medicinal Chemistry

- Application : Pyridine-based analogs, which can be synthesized using morpholine derivatives, are being explored by scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Method : The synthesis of pyridine derivatives involves heterocyclization of various substrates .

- Results : Pyridine-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety And Hazards

Morpholine-2-carbonitrile is an organic compound and needs to be used carefully . In case of skin contact or inhalation, wash quickly . When storing and handling morpholine-2-carbonitrile, care should be taken to prevent contact with oxygen, strong oxidants, and strong acids to avoid possible dangerous reactions . When using morpholine-2-carbonitrile, wear protective gloves, goggles, and protective clothing to ensure human safety .

Propiedades

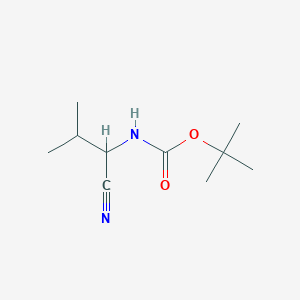

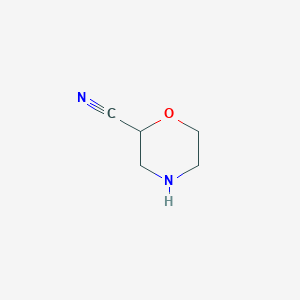

IUPAC Name |

morpholine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAASCECTXNYFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577640 | |

| Record name | Morpholine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholine-2-carbonitrile | |

CAS RN |

135782-24-0 | |

| Record name | 2-Morpholinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135782-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol](/img/structure/B153965.png)